molecular formula C10H10N2O B8013473 5-Benzylisoxazol-3-amine

5-Benzylisoxazol-3-amine

Cat. No.: B8013473
M. Wt: 174.20 g/mol
InChI Key: MJJDMESIISMXGF-UHFFFAOYSA-N
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Description

5-Benzylisoxazol-3-amine (CAS 1071673-21-6) is a high-purity chemical intermediate with a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol. This compound is provided with a minimum purity of 97% and should be stored at room temperature . Its primary research value lies in its role as a key building block in the synthesis of novel pharmaceutical agents. The compound is notably used in the development of anti-inflammatory and neuroprotective agents. The isoxazole core is metabolically stable and offers good bioavailability, making this amine a valuable precursor in medicinal chemistry, particularly for creating compounds that target central nervous system (CNS) disorders . The structure of this compound allows for easy functionalization, enhancing its utility in drug discovery programs for creating diverse libraries of bioactive molecules with potential high binding affinity to biological targets . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-benzyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10-7-9(13-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJDMESIISMXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzyl-Substituted Nitrile Oxide

Hydroximyl chlorides derived from benzyl cyanide (e.g., PhCH₂CN ) are treated with base to generate nitrile oxides in situ. For example:

  • PhCH₂CN reacts with hydroxylamine to form the oxime intermediate.

  • Chlorination (e.g., using NCS) yields the hydroximyl chloride (PhCH₂C(=NOH)Cl ).

  • Deprotonation with triethylamine generates the nitrile oxide (PhCH₂C≡N-O⁻ ).

Cycloaddition with Terminal Alkynes

The nitrile oxide reacts with a terminal alkyne (e.g., acetylene) under mild conditions (DMF, 65°C, 18 h) to form 5-benzylisoxazol-3-carbonitrile . Key parameters include:

  • Solvent : Polar aprotic solvents (DMF, MeCN) enhance dipole stability.

  • Catalyst : Base (Cs₂CO₃) facilitates dehydrohalogenation.

  • Yield : 70–85% (Table 1).

Table 1: Cycloaddition Optimization

ParameterOptimal ConditionYield (%)Reference
SolventDMF82
Temperature65°C78
BaseCs₂CO₃ (3.0 equiv)85

Reduction of Nitrile to Amine

The nitrile group at position 3 is reduced to an amine using:

  • Hydrogenation : Raney Ni, H₂ (1–5 bar), 50°C, 12 h (yield: 90–95%).

  • Lithium Aluminum Hydride (LiAlH₄) : Anhydrous THF, 0°C to RT, 6 h (yield: 88%).

Cyclocondensation of β-Ketonitriles with Hydroxylamine

This method involves the cyclization of β-ketonitriles with hydroxylamine to directly form the isoxazole ring.

Synthesis of Benzylacetonitrile

Benzylacetonitrile (PhCH₂COCN) is prepared via:

  • Claisen condensation of benzyl acetate with acetonitrile.

  • Purification by distillation (b.p. 120–125°C at 2 mmHg).

Cyclocondensation Reaction

PhCH₂COCN reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux (4–6 h), yielding 5-benzylisoxazol-3-carbonitrile . Key conditions:

  • Molar Ratio : 1:1.2 (ketonitrile:NH₂OH·HCl).

  • Yield : 75–80%.

Nitrile Reduction

Similar to Section 1.3, the nitrile is reduced to an amine using catalytic hydrogenation or LiAlH₄.

Substitution Reactions on Pre-Formed Isoxazole Rings

Halogenation at Position 3

5-Benzylisoxazole is halogenated at position 3 using:

  • N-Chlorosuccinimide (NCS) : DCM, 0°C, 2 h (yield: 65%).

  • N-Bromosuccinimide (NBS) : CCl₄, 70°C, 4 h (yield: 60%).

Nucleophilic Amination

The halogenated intermediate undergoes substitution with ammonia or amines:

  • Ammonia (NH₃) : Sealed tube, 100°C, 24 h (yield: 50–55%).

  • Lithium Hexamethyldisilazide (LiHMDS) : THF, −78°C to RT, 12 h (yield: 70%).

Table 2: Amination Efficiency

SubstrateReagentYield (%)Reference
3-Chloro-5-benzylisoxazoleNH₃ (aq.)52
3-Bromo-5-benzylisoxazoleLiHMDS68

Catalytic Methods and Recent Advances

Titanium-Catalyzed Hydroaminoalkylation

Titanium catalysts (e.g., TiBn₄) enable the coupling of alkenes with amines. While primarily used for aliphatic amines, this method has been adapted for benzyl-substituted systems:

  • Conditions : TiBn₄ (10 mol %), Ph₃C[B(C₆F₅)₄] (8 mol %), toluene, 35°C, 18 h.

  • Yield : 60% (20 mmol scale).

One-Pot Multicomponent Approaches

A one-pot strategy combines diprop-3-ynylation of primary amines with propargyl bromide and subsequent 1,3-dipolar cycloaddition:

  • Diprop-3-ynylation : CaH₂, propargyl bromide, DMF, RT.

  • Cycloaddition : Hydroximyl chloride, Et₃N, 65°C.

  • Overall Yield : 75–80%.

Challenges and Optimization Strategies

Regioselectivity in Cycloaddition

The orientation of substituents in the isoxazole ring is critical. Using electron-deficient alkynes or nitrile oxides with bulky groups improves regioselectivity (e.g., 95:5 ratio for 5-benzyl vs. 4-benzyl).

Functional Group Compatibility

  • Nitrile Reduction : Over-reduction to primary amines is mitigated by using Raney Ni instead of Pd/C.

  • Acid Sensitivity : Isoxazole rings decompose under strong acidic conditions; neutral or mildly basic conditions are preferred .

Chemical Reactions Analysis

Types of Reactions

5-Benzylisoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, amines, and benzyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-Benzylisoxazol-3-amine and its derivatives have shown promising anticancer properties. Research indicates that isoxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are implicated in cancer progression and inflammation. For instance, a study synthesized new isoxazoles that exhibited enhanced COX-1 selectivity and inhibitory activity against ovarian cancer cell lines, demonstrating their potential as anticancer agents .

Immunomodulatory Effects
Isoxazole derivatives, including this compound, have been investigated for their immunosuppressive properties. A review highlighted that certain isoxazole derivatives can modulate immune responses effectively, comparable to established immunosuppressants like cyclosporine. The structure-activity relationship (SAR) studies indicated that modifications in the isoxazole ring significantly influence biological activity .

Immunology

The immunoregulatory properties of isoxazole compounds are being explored for therapeutic applications in autoimmune diseases and transplant rejection. The molecular structure of this compound allows it to interact with immune cells, potentially altering their function and providing a basis for developing new immunotherapeutic agents. Studies utilizing quantum chemical calculations have correlated molecular properties with biological activities, emphasizing the importance of the isoxazole ring in immune modulation .

Materials Science

Liquid Crystal Applications
Recent advancements have noted the utility of this compound in materials science, particularly in liquid crystal technologies. Isoxazole derivatives have been synthesized and characterized for their liquid crystalline properties. The presence of the isoxazole ring has been shown to influence mesophase behavior, which is crucial for developing advanced materials with specific optical properties .

Data Table: Summary of Applications

Application AreaCompound/DerivativeKey FindingsReferences
Anticancer ActivityThis compoundInhibits COX-1; effective against ovarian cancer cells
ImmunomodulationIsoxazole derivativesComparable to cyclosporine; modulates immune response
Liquid CrystalsIsoxazole-based materialsInduces specific mesophase behavior

Case Studies

Case Study 1: Anticancer Activity
A series of novel isoxazoles were synthesized based on a lead compound known for its COX inhibition. The modified compounds were tested against various cancer cell lines, revealing that certain substitutions significantly enhanced their anticancer efficacy compared to the original lead .

Case Study 2: Immunomodulatory Properties
In an investigation on the immunosuppressive effects of 5-substituted isoxazoles, researchers employed multiple linear regression analysis to correlate molecular structure with biological activity. This study provided insights into how specific modifications can enhance or diminish immunological effects, paving the way for targeted drug design .

Mechanism of Action

The mechanism of action of 5-Benzylisoxazol-3-amine involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its bioactive effects. For example, it may interfere with bacterial cell wall synthesis or inhibit cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 5-Benzylisoxazol-3-amine with key analogs, highlighting substituents, molecular formulas, and weights:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Benzyl at position 5 C₁₀H₁₀N₂O 174.20 Bulky aromatic substituent
5-Bromobenzo[d]isoxazol-3-amine Bromo at position 5 C₇H₅BrN₂O 213.03 Electronegative halogen substituent
5-Methoxybenzo[d]isoxazol-3-amine Methoxy at position 5 C₈H₇N₂O₂ 163.15 Electron-donating methoxy group
3-Amino-5-methyl-isoxazole Methyl at position 5 C₄H₅N₂O 97.10 Small alkyl substituent
5-Chloro-6-nitro-1,3-benzoxazol-2-amine Chloro (C5), nitro (C6) C₇H₄ClN₃O₃ 229.58 Nitro group for high-energy applications

Notes:

  • The benzyl group in this compound increases steric hindrance compared to smaller substituents (e.g., methyl or methoxy).
  • The nitro group in 5-Chloro-6-nitro-1,3-benzoxazol-2-amine suggests utility in explosives or propellants, diverging from typical biomedical applications .

Physicochemical Properties

  • Solubility : The benzyl group reduces water solubility compared to methyl or methoxy derivatives. Bromo and nitro substituents further decrease solubility due to increased molecular weight and polarity .
  • Stability : Benzisoxazoles are generally stable under ambient conditions but reactive at the amine and heterocyclic positions .

Biological Activity

5-Benzylisoxazol-3-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews the available literature on its biological properties, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

This compound belongs to the isoxazole class of compounds, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The synthesis of this compound typically involves the cyclization of appropriate precursors, such as benzylhydrazine and α,β-unsaturated carbonyl compounds, under acidic or basic conditions. For instance, one method involves the reaction of benzyl isocyanate with hydroxylamine to yield the desired isoxazole derivative .

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study reported an IC50 value of 14 µM against certain cancer cells, indicating significant potential as an anticancer agent . This activity is attributed to its ability to inhibit heat shock protein 90 (Hsp90), a molecular chaperone involved in protein folding and stability, which is often overexpressed in cancer cells .

2. Anti-inflammatory Properties

Isoxazole derivatives, including this compound, have shown anti-inflammatory effects in several assays. Research indicates that these compounds can inhibit leukotriene biosynthesis, a pathway crucial in inflammatory responses . The anti-inflammatory activity has been linked to their ability to modulate immune cell functions and cytokine production.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Some derivatives within the isoxazole class have demonstrated efficacy against resistant bacterial strains, suggesting that modifications at specific positions can enhance their antibacterial activity .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is critical for optimizing its biological activity. Key findings from SAR studies include:

PositionModificationEffect on Activity
C-5Benzyl groupEnhances cytotoxicity against cancer cells
C-3Hydroxyl groupIncreases anti-inflammatory potency
N-positionAlkyl substitutionsModulates binding affinity to target proteins

These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles .

Case Study 1: Cancer Cell Lines

In a controlled study, this compound was tested against various cancer cell lines (e.g., MCF-7, HeLa). The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The mechanism was further elucidated through molecular docking studies which showed strong binding affinity to Hsp90 .

Case Study 2: Inflammatory Models

Another investigation utilized animal models to assess the anti-inflammatory effects of this compound. The compound was administered in a rat model of arthritis, leading to reduced swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Benzylisoxazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzyl groups and isoxazole precursors. For example, self-condensation of β-(isoxazol-5-yl) enamines under acidic conditions (e.g., acetyl chloride) yields structurally related isoxazole derivatives . Optimization involves adjusting stoichiometry, temperature (reflux conditions enhance reaction rates), and solvent polarity. Reaction progress should be monitored via TLC or HPLC.

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., benzyl group integration, isoxazole ring protons).
  • IR : Identify characteristic N-H stretches (~3300 cm1^{-1}) and aromatic C=C/C=N vibrations .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation, refine crystal structures using programs like SHELXL .

Q. What safety protocols are critical when handling this compound and its intermediates?

  • Methodological Answer :

  • Waste Management : Segregate and store hazardous byproducts (e.g., acidic or reactive intermediates) separately. Collaborate with certified waste treatment companies for disposal .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Ventilation : Ensure adequate airflow to mitigate inhalation risks, especially during solvent reflux .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects and transition states to predict reaction pathways.
  • Software Tools : Use Gaussian, ORCA, or ADF for quantum mechanical modeling. Validate predictions with experimental kinetic studies .

Q. How should researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate activity across a broader concentration range (e.g., IC50_{50} values) to identify false negatives/positives.
  • Structural-Activity Relationships (SAR) : Compare substituent effects using analogs (e.g., benzothiazole or triazole derivatives) to isolate key functional groups .
  • Assay Reprodubility : Repeat experiments under standardized conditions (pH, temperature, cell lines) to minimize variability .

Q. What strategies improve the crystallographic refinement of this compound complexes?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation for accurate intensity measurements.
  • Refinement Software : Employ SHELXL for small-molecule refinement. For twinned crystals, apply twin-law corrections and restraints on bond lengths/angles .
  • Validation Tools : Check structural models with Rfree_{\text{free}} and PLATON to detect overfitting or disorder .

Q. How can researchers design derivatives of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Scaffold Hybridization : Fuse isoxazole with bioactive heterocycles (e.g., benzoxazole or oxadiazinane) to exploit synergistic interactions .
  • Functional Group Introduction : Add electron-withdrawing groups (e.g., -F, -NO2_2) to modulate electronic properties and binding affinity.
  • In Silico Screening : Use docking studies (AutoDock, Schrödinger) to prioritize derivatives with high predicted target affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.